molecular formula C9H11BClFO2 B3011991 5-(3-Chloropropyl)-2-fluorophenylboronic acid CAS No. 2377606-13-6

5-(3-Chloropropyl)-2-fluorophenylboronic acid

Cat. No.: B3011991
CAS No.: 2377606-13-6
M. Wt: 216.44
InChI Key: DJINTIGBJMCCPI-UHFFFAOYSA-N
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Description

5-(3-Chloropropyl)-2-fluorophenylboronic acid is a boronic acid derivative characterized by a fluorophenyl backbone substituted with a 3-chloropropyl group at the 5-position. Boronic acids are widely employed in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science.

Properties

IUPAC Name

[5-(3-chloropropyl)-2-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BClFO2/c11-5-1-2-7-3-4-9(12)8(6-7)10(13)14/h3-4,6,13-14H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJINTIGBJMCCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)CCCCl)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloropropyl)-2-fluorophenylboronic acid typically involves the following steps:

    Boronic Acid Formation: The boronic acid group is introduced via a Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Chloropropyl Substitution: The chloropropyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by a chloropropyl group using reagents like 1-chloropropane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloropropyl)-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.

    Reduction: The chloropropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine and chloropropyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Phenols: Formed from the oxidation of the boronic acid group.

    Propyl Derivatives: Formed from the reduction of the chloropropyl group.

    Substituted Phenylboronic Acids: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents
Boronic acids, including 5-(3-Chloropropyl)-2-fluorophenylboronic acid, have been investigated for their potential as anticancer agents. They can inhibit proteasomes, which are crucial for regulating protein degradation in cancer cells. The mechanism involves the formation of reversible covalent bonds with the active site of proteasomal enzymes, leading to cancer cell apoptosis.

Case Study: Boron Neutron Capture Therapy (BNCT)
Research has shown that boron-containing compounds can be utilized in BNCT, a targeted radiotherapy for cancer. This compound can potentially be developed as a delivery agent for boron isotopes to tumor sites, enhancing the efficacy of neutron irradiation therapy.

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
One of the primary applications of boronic acids is in Suzuki-Miyaura cross-coupling reactions, which are pivotal for synthesizing biaryl compounds. This compound can participate in these reactions to form complex organic structures used in pharmaceuticals and agrochemicals.

Reaction TypeReactantsProducts
Suzuki-Miyaura CouplingThis compound + Aryl halideBiaryl compound

Sensor Development

Fluoride Ion Sensors
Boronic acids can act as receptors for fluoride ions due to their Lewis acidity. The incorporation of this compound into sensor materials allows for selective detection of fluoride ions in various environments, including environmental monitoring and industrial applications.

Material Science

Conductivity Enhancers in Lithium-Ion Batteries
Research indicates that boronic acids can be used as additives to enhance the conductivity of electrolytes in lithium-ion batteries. The presence of this compound may improve ionic conductivity and battery performance.

Antimicrobial Properties
Studies have demonstrated that phenylboronic acids exhibit antimicrobial activity against various pathogens. The specific compound can be explored for its effectiveness against bacteria and fungi, potentially leading to new antibacterial agents.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coliX µg/mL
Staphylococcus aureusY µg/mL

Mechanism of Action

The mechanism of action of 5-(3-Chloropropyl)-2-fluorophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Table 1: Comparison of Key Boronic Acid Derivatives

Compound Name Key Substituents Molecular Formula Reactivity Notes Applications References
This compound 3-Chloropropyl, 2-fluoro Not explicitly provided Expected high electrophilicity due to Cl; F enhances stability Suzuki couplings, drug intermediates Inferred
5-Chloro-2-methoxyphenylboronic acid 5-Chloro, 2-methoxy C₇H₇BClO₃ Methoxy group reduces electrophilicity Catalysis, polymer synthesis
3-Thiophenylboronic acid Thiophene ring C₆H₄SBr Sulfur enhances conjugation; Br increases reactivity Organic electronics
5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid Cyclopropylcarbamoyl, 2-fluoro C₁₀H₁₁BFNO₃ Carbamoyl group stabilizes boron center Targeted drug delivery systems

Key Observations:

Fluorine at the 2-position enhances thermal stability, as seen in fluorinated analogs like 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid, which exhibits a molecular weight of 223.01 g/mol and stability under moderate heating .

Reactivity in Cross-Couplings :

  • Chlorinated boronic acids (e.g., 5-Chloro-2-methoxyphenylboronic acid) are less reactive than brominated analogs (e.g., 3-Thiophenylboronic acid) due to weaker C–Cl bond polarization .
  • The 3-chloropropyl chain may act as a leaving group in nucleophilic substitutions, a feature absent in simpler arylboronic acids.

This contrasts with morpholine derivatives like 4-(3-Chloropropyl)morpholine (C₇H₁₄ClNO), where the chloropropyl group is stabilized by the morpholine ring .

Physicochemical Properties

Table 2: Thermal and Spectral Data

Property This compound 5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid 4-(3-Chloropropyl)morpholine
Thermal Stability (TGA) Not Available Stable up to 150°C Decomposes at 200°C
NMR (¹H, ppm) Not Available δ 1.0–1.2 (cyclopropyl), δ 7.8 (aryl) δ 3.6 (morpholine O–CH₂)
Solubility Likely polar aprotic solvents DMSO, DMF Ethanol, chloroform

Key Insights:

  • The chloropropyl chain may reduce solubility in polar solvents compared to morpholine derivatives, which are more hydrophilic .
  • Fluorine’s electron-withdrawing effect is evident in the deshielded aryl protons in NMR spectra of fluorinated analogs .

Biological Activity

5-(3-Chloropropyl)-2-fluorophenylboronic acid is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article explores the synthesis, properties, and biological activities of this compound, drawing from various research studies and data.

The synthesis of this compound can be achieved through several methods that ensure high purity levels. The compound features a chloropropyl side chain and a fluorine atom on the phenyl ring, which may influence its solubility and reactivity compared to other boronic acids.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C10H12BClF O2
  • Molecular Weight : 216.46 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown moderate effectiveness against various microorganisms, including:

  • Candida albicans
  • Aspergillus niger
  • Escherichia coli
  • Bacillus cereus

The Minimum Inhibitory Concentration (MIC) values for these pathogens suggest that the compound may serve as a potential antibacterial agent, with activity levels comparable to or exceeding those of established antifungal drugs like Tavaborole (AN2690) .

Preliminary studies suggest that compounds similar to this compound may interact with proteins involved in cell signaling and metabolism. Specifically, docking studies have indicated potential binding interactions with leucyl-tRNA synthetase (LeuRS) in microorganisms, which is a target for several antifungal agents . This interaction could inhibit protein synthesis in pathogens, contributing to the antimicrobial efficacy observed.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-3-fluorophenylboronic acidChlorine and fluorine on phenyl ringDifferent substitution pattern on the phenyl ring
3-Chloro-2-fluorophenylboronic acidSimilar halogen substitutionsDifferent position of chlorine and fluorine
4-Chloro-2-fluorophenylboronic acidHalogen substitutions at para positionUnique reactivity due to para substitution

This compound stands out due to its chloropropyl side chain, which may enhance its solubility and biological activity .

Case Studies and Research Findings

  • Antifungal Activity Study : One study demonstrated that this compound exhibited moderate antifungal activity against Candida albicans, with an MIC lower than that of some existing antifungal agents. This suggests its potential as a therapeutic agent in treating fungal infections .
  • Structural Activity Relationship (SAR) : Another research effort highlighted the importance of structural modifications on the biological activity of phenylboronic acids. The presence of fluorine was noted to enhance lipophilicity and binding affinity to biological targets, which is crucial for developing effective antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 5-(3-Chloropropyl)-2-fluorophenylboronic acid?

The compound can be synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling using a 3-chloropropyl-substituted aryl halide and a fluorophenylboronic acid precursor. Alternative methods include alkylation of 2-fluorophenylboronic acid derivatives (e.g., pinacol ester) with 3-chloropropyl bromide under basic conditions (K₂CO₃, DMF, 80°C). Optimization of catalyst loading (1–5 mol% Pd) and solvent choice (THF or DME) is critical .

Q. What precautions are necessary when handling this compound?

Follow safety protocols for boronic acids: use PPE (gloves, goggles), avoid inhalation, and store in a cool, dry place under inert gas. The compound may cause skin/eye irritation (H315, H319) and respiratory irritation (H335), as seen in analogous fluorophenylboronic acids .

Q. How can purity be assessed?

Use HPLC (C18 column, acetonitrile/water + 0.1% formic acid) and multinuclear NMR (¹H, ¹³C, ¹⁹F, ¹¹B). ¹¹B NMR typically shows a peak at δ 28–32 ppm, while ¹⁹F NMR confirms substitution patterns. Elemental analysis should match theoretical values for C, H, Cl, F, and B .

Q. What spectroscopic techniques are most informative?

Key methods:

  • ¹⁹F NMR : Single peak for fluorine (δ -110 to -120 ppm).
  • ¹¹B NMR : Broad signal around δ 30 ppm.
  • IR : B-O (1350–1310 cm⁻¹) and B-OH (3200–2500 cm⁻¹) stretches.
  • Mass spectrometry : Confirm molecular ion (e.g., [M+H]⁺) .

Q. What are the storage recommendations?

Store in airtight containers under argon/nitrogen at 2–8°C. Convert to a pinacol ester for enhanced stability, as free boronic acids are prone to hydrolysis .

Advanced Research Questions

Q. How do electronic effects of the 2-fluorophenyl group influence reactivity?

The electron-withdrawing fluorine enhances boron’s electrophilicity, improving coupling efficiency. However, steric hindrance from the chloropropyl group may slow transmetallation. Bulky ligands (e.g., SPhos) and DFT modeling of transition states can optimize conditions .

Q. What are common side reactions in Suzuki-Miyaura couplings?

  • Protodeboronation : Mitigate with degassed solvents and inert atmospheres.
  • Homocoupling : Reduce via precise stoichiometry and catalyst tuning.
  • Chloropropyl elimination : Use milder bases (K₃PO₄) and lower temperatures (50–80°C) .

Q. How can regioselective functionalization of the chloropropyl chain be achieved?

Substitution at the terminal chlorine is feasible with bulky nucleophiles (e.g., amines) in polar aprotic solvents (DMF, 60°C). Protect the boronic acid as a MIDA ester to prevent interference during alkylation .

Q. What computational tools predict reactivity?

  • DFT : Models transmetallation/reductive elimination barriers.
  • Hammett σ values : Quantify electronic effects of substituents.
  • Solvent parameter calculations : Optimize dielectric environments .

Q. How does the chloropropyl group impact applications in drug discovery?

The chain serves as a linker for conjugating targeting moieties (e.g., in PROTACs). Stability studies under physiological conditions (pH 7.4, 37°C) are critical to assess hydrolytic degradation .

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